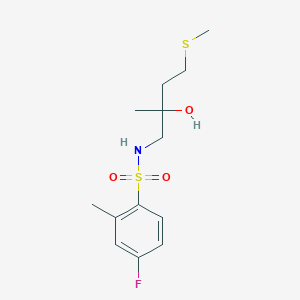

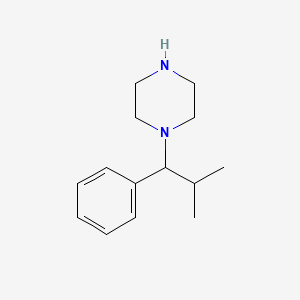

![molecular formula C17H18N6S B2989907 4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 2034362-45-1](/img/structure/B2989907.png)

4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thieno[3,2-d]pyrimidine derivative that has been synthesized using advanced techniques.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The structural analogs of the compound, particularly those with piperazine and thieno[3,2-d]pyrimidine moieties, have been studied for their antibacterial properties . These compounds have shown activity against bacteria like Bacillus subtilis and Staphylococcus aureus, indicating the potential of our compound in developing new antibacterial agents.

Cancer Research

Thieno[3,2-d]pyrimidine derivatives are known to act as inhibitors of PI3 kinase p110alpha, a protein implicated in cancer cell growth and survival . This suggests that our compound could be valuable in cancer research, particularly in the study of PI3K/Akt signaling pathway deregulation in tumors.

Antifungal Applications

Some derivatives of piperazine have been evaluated for their antifungal activity, with certain compounds displaying fungicidal activity against strains like Candida galibrata . This indicates a potential application of our compound in the development of antifungal treatments.

Pharmacological Drug Development

The compound’s core structure is common in pharmacological drugs, and its derivatives are often assessed for drug likeness or “drugability” according to Lipinski’s rule of five . This makes it a candidate for the development of new pharmacological agents.

Molecular Biology

In molecular biology, compounds like our subject molecule could be used to study cell viability and the effects of various substances on cellular processes. For instance, similar compounds have been used to assess the loss of cell viability in MCF-10A cells .

Chemical Synthesis

The compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its derivatives have been synthesized and characterized using techniques like IR, NMR, and mass spectrometry, which are essential in chemical synthesis research .

Protein Degradation Studies

Derivatives of thieno[3,2-d]pyrimidine have been used in the development of PROTAC degraders, which are molecules designed to target and degrade specific proteins for therapeutic purposes .

Neuropharmacology

Piperazine derivatives, which are part of our compound’s structure, exhibit a range of biological activities, including acting as dopamine and serotonin antagonists. This suggests potential applications in the study of antipsychotic drugs and neuropharmacological research .

Wirkmechanismus

Target of Action

Related compounds such as pyrimidinylpiperazine derivatives are known to act as antagonists of the α2-adrenergic receptor . They also exhibit partial agonist activity at the 5-HT1A receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.

Mode of Action

Similar compounds have been shown to interact with their targets by binding to the active sites of the receptors, thereby modulating their activity .

Biochemical Pathways

Related compounds have been associated with the modulation of the pi3k/akt signaling pathway , which plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Result of Action

Related compounds have been shown to induce apoptosis of tumor cells , suggesting potential anti-cancer effects.

Eigenschaften

IUPAC Name |

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6S/c1-2-12(1)13-3-4-15(21-20-13)22-6-8-23(9-7-22)17-16-14(5-10-24-16)18-11-19-17/h3-5,10-12H,1-2,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQMWSCOKLZMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2989826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989830.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2989833.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2989840.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2989842.png)

![2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione](/img/structure/B2989845.png)

![(1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B2989846.png)